1-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
1-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H26N6O3S and its molecular weight is 466.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has identified certain derivatives related to the structure of the compound that have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some derivatives to possess good or moderate activities against test microorganisms. This suggests potential applications of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antihypertensive Agents
A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, structurally related to the compound of interest, have been prepared and evaluated for their antihypertensive activity. Bayomi et al. (1999) synthesized derivatives bearing morpholine, piperidine, or piperazine moieties and found that some compounds demonstrated promising antihypertensive activities. This research indicates the potential utility of these compounds in the development of new treatments for hypertension (Bayomi et al., 1999).
Anti-Inflammatory and Analgesic Agents
The synthesis and evaluation of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been conducted for their potential anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) reported that some compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their applicability in treating inflammation and pain (Abu‐Hashem et al., 2020).
5-HT2 Antagonist Activity
Watanabe et al. (1992) prepared and evaluated a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for 5-HT2 and alpha 1 receptor antagonist activity. Among these compounds, specific derivatives showed potent 5-HT2 antagonist activity, indicating their potential for the development of therapeutic agents targeting central nervous system disorders (Watanabe et al., 1992).
Mechanism of Action
Target of Action
The primary target of this compound is the histamine H3 receptor . Histamine H3 receptors are primarily found in the central nervous system and play a crucial role in neurotransmission .
Mode of Action
The compound exhibits high in vitro affinities toward the histamine H3 receptor . The interaction with its targets results in changes in neurotransmission, which can have various effects depending on the specific context within the body .
Biochemical Pathways
The compound’s interaction with the histamine H3 receptor affects the histaminergic pathways . This can lead to downstream effects such as changes in the release of other neurotransmitters, including serotonin and dopamine .
Pharmacokinetics
It has been shown that similar compounds can cross the blood-brain barrier , suggesting that this compound may also have the ability to reach the central nervous system effectively.
Result of Action
The interaction of this compound with the histamine H3 receptor can lead to changes in neurotransmission. In animal studies, compounds with similar structures have been shown to reduce food intake and influence concentrations of neurotransmitters in the brain .
Properties
IUPAC Name |
12-[4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3S/c1-26-22(31)21-18(9-14-33-21)29-19(24-25-23(26)29)7-4-8-20(30)28-12-10-27(11-13-28)16-5-3-6-17(15-16)32-2/h3,5-6,9,14-15H,4,7-8,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHRBVNQUWWESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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